2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring, a cyclohexene moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the cyclohex-3-ene-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with piperazine to form the piperazinyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Shares the cyclohexene moiety.
Piperazine derivatives: Similar in having the piperazine ring.
Thiophene-containing compounds: Share the thiophene ring.
Uniqueness
2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is unique due to the combination of these three distinct moieties in a single molecule, which can result in unique chemical and biological properties .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14/h1-2,4,7,12,14-15,20H,3,5-6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGELKNPDINMQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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